![molecular formula C18H24N6O2 B2773757 (4-methylpiperidino)[1-(6-morpholino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone CAS No. 1251605-55-6](/img/structure/B2773757.png)
(4-methylpiperidino)[1-(6-morpholino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-methylpiperidino)[1-(6-morpholino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone” is a chemical compound with the molecular formula C18H24N6O2. It is related to a class of compounds known as imidazoles, which are five-membered heterocyclic moieties that possess three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Scientific Research Applications
Medicinal Chemistry and Drug Design
The piperidine moiety in this compound makes it a valuable building block for drug design. Researchers explore its potential as a scaffold for developing novel pharmaceuticals. Key areas include:
- Piperidinones : These compounds exhibit interesting biological profiles and are relevant in drug discovery .
Natural Piperidines
Beyond synthetic derivatives, natural piperidines like piperine (found in Piperaceae plants) also play a role in drug discovery. Piperine exhibits antioxidant properties .
Mechanism of Action
Target of Action
The primary target of this compound, also known as Lasmiditan , is the 5-Hydroxytryptamine 1F receptor (5-HT1F) . This receptor plays a crucial role in the regulation of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .
Mode of Action
Lasmiditan acts as an agonist at the 5-HT1F receptor . This means it binds to this receptor and activates it, thereby regulating the activity of serotonin . This interaction results in the alleviation of migraine symptoms .
Biochemical Pathways
The activation of the 5-HT1F receptor by Lasmiditan leads to a cascade of biochemical reactions that ultimately result in the relief of migraine symptoms . The exact pathways and their downstream effects are still under investigation.
Result of Action
The activation of the 5-HT1F receptor by Lasmiditan can alleviate the symptoms of acute migraines . It can also cause a range of side effects, including headache, nausea, fatigue, somnolence, and dizziness . It may also lead to cardiovascular safety issues, such as tachycardia and arrhythmia .
Action Environment
The action, efficacy, and stability of Lasmiditan can be influenced by various environmental factors. For instance, co-use with alcohol may increase the severity of side effects . Furthermore, cardiovascular disease risk should be considered before using Lasmiditan . It is always recommended to follow the advice and dosage guidance of a healthcare professional when using this medication .
properties
IUPAC Name |
(4-methylpiperidin-1-yl)-[1-(6-morpholin-4-ylpyrimidin-4-yl)imidazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2/c1-14-2-4-23(5-3-14)18(25)15-11-24(13-21-15)17-10-16(19-12-20-17)22-6-8-26-9-7-22/h10-14H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBHFMZBCXXYMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(C=N2)C3=CC(=NC=N3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{6-[4-(4-methylpiperidine-1-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}morpholine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.